molecular formula C12H9FO4S B8361096 4-(4-fluorophenoxy)benzenesulfonic Acid

4-(4-fluorophenoxy)benzenesulfonic Acid

Cat. No.: B8361096
M. Wt: 268.26 g/mol
InChI Key: WRHVOZDHNZPGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)benzenesulfonic acid is a sulfonic acid derivative characterized by a fluorophenoxy substituent attached to the benzene ring at the para position relative to the sulfonic acid group. The fluorine atom in the phenoxy moiety enhances the compound's electronic properties due to its electronegativity, which may influence acidity, solubility, and reactivity. Fluorinated aromatic sulfonic acids are often explored for their stability, biological activity, and utility in synthesis .

Properties

Molecular Formula

C12H9FO4S

Molecular Weight

268.26 g/mol

IUPAC Name

4-(4-fluorophenoxy)benzenesulfonic acid

InChI

InChI=1S/C12H9FO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)

InChI Key

WRHVOZDHNZPGNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of benzenesulfonic acid derivatives are heavily influenced by substituents. Below is a comparative analysis of 4-(4-fluorophenoxy)benzenesulfonic acid with structurally related compounds:

Compound Substituent Key Properties Applications/Findings Reference
This compound 4-Fluorophenoxy High acidity (due to electron-withdrawing F), potential bioactivity Inferred utility in drug design or materials (no direct data)
4-(Pyridin-4-yloxy)-benzenesulfonic acid Pyridinyloxy Polar due to pyridine N; MW: 251.26 g/mol, purity: 98% Research chemical; used in synthesis of coordination polymers or catalysts
4-Hydroxybenzenesulfonic acid Hydroxy CAS 98-67-9; strong acidity, water-soluble Intermediate in dye synthesis, ion-exchange resins
4-((4-Amino-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid Azo + amino/methoxy/methyl Chromophoric (azo group); CAS 40947-69-1 Dyes, pH indicators, potential antimicrobial agents
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid Benzoimidazol + nitrobenzoyl Antimicrobial activity (vs. S. aureus, E. coli) Active against bacterial and fungal strains; MIC values not specified
4-(Piperazin-1-ylazo)benzenesulfonic acid (K salt) Azo + piperazine Anti-inflammatory activity (ED₅₀ < ibuprofen), low acute toxicity in rats Potential anti-inflammatory drug candidate
BP-4 (2-hydroxy-4-methoxy-5-sulfobenzoic acid) Methoxy + hydroxy + sulfonic acid Environmental persistence; degradable via BAF (98% removal at HRT=12 h) UV absorber; environmental pollutant with biodegradation pathways involving hydroxylation

Physicochemical Properties

  • Acidity : The sulfonic acid group (-SO₃H) confers strong acidity (pKa ~0–1). Substituents like fluorine (electron-withdrawing) further enhance acidity compared to hydroxy or methoxy groups (electron-donating) .
  • Solubility: Fluorophenoxy and pyridinyloxy groups may reduce water solubility compared to hydroxy-substituted analogs, which are highly water-soluble .
  • Thermal Stability : Derivatives with rigid substituents (e.g., benzimidazol, azo) exhibit higher melting points (>300°C) , while aliphatic substituents lower thermal stability.

Environmental and Industrial Relevance

  • Biodegradation: BP-4, a sulfonated UV filter, is efficiently degraded in BAF systems via hydroxylation and desulfonation . Fluorophenoxy groups may resist degradation due to fluorine’s stability, necessitating specialized treatment.
  • Material Science: Azo-benzenesulfonic acids are used in photoresponsive polymers (e.g., molecularly imprinted polymers) for smart separation systems . Fluorophenoxy variants could improve light-responsive behavior.

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